9,9-Didodecyl-9,10-dihydroacridine
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Overview
Description
9,9-Didodecyl-9,10-dihydroacridine is a derivative of 9,10-dihydroacridine, a compound known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. This compound is characterized by the presence of two dodecyl groups attached to the nitrogen atom at the 9th position of the acridine ring, which enhances its solubility and alters its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-didodecyl-9,10-dihydroacridine typically involves the alkylation of 9,10-dihydroacridine with dodecyl halides. A common method is the Buchwald-Hartwig cross-coupling reaction, where 9,10-dihydroacridine is reacted with dodecyl bromide in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
9,9-Didodecyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert it back to its parent dihydroacridine form.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted acridines.
Scientific Research Applications
9,9-Didodecyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photochemistry: The compound exhibits thermally activated delayed fluorescence (TADF), making it useful in photochemical studies.
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown antibacterial activity, making them potential candidates for new antibacterial agents.
Mechanism of Action
The mechanism of action of 9,9-didodecyl-9,10-dihydroacridine in its various applications involves its ability to interact with molecular targets through electronic and steric effects. In antibacterial applications, for example, the compound promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Known for its use in OLEDs and TADF applications.
Phenoxazine Derivatives: These compounds also exhibit TADF and are used in similar applications.
Benzothiadiazole Derivatives: These compounds are used in donor-acceptor systems for organic electronics.
Uniqueness
9,9-Didodecyl-9,10-dihydroacridine is unique due to the presence of long alkyl chains, which enhance its solubility and modify its electronic properties, making it more suitable for specific applications such as in organic electronics and photochemistry.
Properties
Molecular Formula |
C37H59N |
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Molecular Weight |
517.9 g/mol |
IUPAC Name |
9,9-didodecyl-10H-acridine |
InChI |
InChI=1S/C37H59N/c1-3-5-7-9-11-13-15-17-19-25-31-37(32-26-20-18-16-14-12-10-8-6-4-2)33-27-21-23-29-35(33)38-36-30-24-22-28-34(36)37/h21-24,27-30,38H,3-20,25-26,31-32H2,1-2H3 |
InChI Key |
DTJJAAZNTKUCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCCCCCC |
Origin of Product |
United States |
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